molecular formula C5H7NO B1387562 (R)-Tetrahydrofuran-3-carbonitrile CAS No. 1363378-15-7

(R)-Tetrahydrofuran-3-carbonitrile

Cat. No.: B1387562
CAS No.: 1363378-15-7
M. Wt: 97.12 g/mol
InChI Key: OANDNNNKGULGJK-RXMQYKEDSA-N
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Description

®-Tetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C5H7NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tetrahydrofuran-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a nitrile precursor and a suitable catalyst to induce cyclization, forming the tetrahydrofuran ring. The reaction conditions often include specific temperatures and solvents to optimize yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of ®-Tetrahydrofuran-3-carbonitrile may involve large-scale catalytic processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Tetrahydrofuran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

®-Tetrahydrofuran-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-Tetrahydrofuran-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that recognize the chiral nature of the compound. The pathways involved can vary depending on the specific application, but often involve the modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (THF): A related compound without the nitrile group, commonly used as a solvent.

    3-Hydroxy-tetrahydrofuran: Similar structure but with a hydroxyl group instead of a nitrile.

    Tetrahydrofuran-2-carbonitrile: A positional isomer with the nitrile group at a different position.

Uniqueness

®-Tetrahydrofuran-3-carbonitrile is unique due to its chiral nature and the presence of the nitrile group, which imparts distinct reactivity and potential for diverse applications compared to its non-chiral or differently substituted counterparts.

Properties

IUPAC Name

(3R)-oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANDNNNKGULGJK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279176
Record name 3-Furancarbonitrile, tetrahydro-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363378-15-7
Record name 3-Furancarbonitrile, tetrahydro-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363378-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furancarbonitrile, tetrahydro-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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